

# Unveiling the Potential of GLPG2737 in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLPG2737  |           |
| Cat. No.:            | B15570882 | Get Quote |

#### For Immediate Release

This guide provides a comprehensive analysis of the synergistic and additive effects of **GLPG2737** in combination therapies for two distinct indications: Cystic Fibrosis (CF) and Autosomal Dominant Polycystic Kidney Disease (ADPKD). **GLPG2737**, a novel small molecule, exhibits a dual mechanism of action, functioning as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector in CF and a CFTR inhibitor in ADPKD. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of its performance with alternative treatments, supported by experimental data.

# GLPG2737 in Cystic Fibrosis: A Triple Combination Approach

In the context of Cystic Fibrosis, particularly in patients with the F508del mutation, **GLPG2737** acts as a C2 corrector. The F508del mutation leads to the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface. **GLPG2737** has been investigated in a triple combination regimen with a C1 corrector (e.g., lumacaftor, tezacaftor, GLPG2222) and a potentiator (e.g., ivacaftor, GLPG1837). This multi-pronged approach aims to rescue the F508del-CFTR protein at different stages: C1 and C2 correctors aid in protein folding and trafficking, while the potentiator enhances the channel's opening probability at the cell membrane.



Preclinical studies have demonstrated that the addition of **GLPG2737** to a C1 corrector and a potentiator results in a significant, often synergistic, increase in CFTR function. For instance, one study reported an eightfold increase in F508del CFTR activity when **GLPG2737** was combined with a potentiator and a C1 corrector.[1][2] Clinical evidence from the Phase 2a PELICAN trial (NCT03474042) showed that adding **GLPG2737** to a stable treatment of lumacaftor/ivacaftor in patients homozygous for the F508del mutation led to a statistically significant decrease in sweat chloride concentration, a key biomarker of CFTR activity.[3]

Quantitative Data: In Vitro Efficacy of GLPG2737 in

**Combination Therapy for Cystic Fibrosis** 

| Cell Line/Assay               | Treatment                                         | Efficacy Measure | Result                        |
|-------------------------------|---------------------------------------------------|------------------|-------------------------------|
| F508del/F508del HBE cells     | GLPG2737 +<br>Potentiator                         | EC50             | 497 ± 189 nM                  |
| F508del/F508del HBE cells     | GLPG2737 +<br>GLPG2222 (0.15 μM)<br>+ Potentiator | EC50             | 18 ± 6 nM (~25-fold shift)[4] |
| F508del-CFTR expressing cells | GLPG2737 + Potentiator (GLPG1837) + C1 Corrector  | CFTR Activity    | 8-fold increase[1]            |

## **Experimental Protocols:**

Cell Surface Expression (CSE) Assays (HRP and MEM):

- Cell Culture: F508del-CFTR expressing cells (e.g., CSE-MEM) are seeded in 96-well plates and cultured to confluence.
- Compound Treatment: Cells are incubated with **GLPG2737** alone or in combination with a C1 corrector (e.g., GLPG2222) for 24 hours.
- Detection:



- CSE-HRP: A horseradish peroxidase-based assay is used to quantify the amount of CFTR protein at the cell surface.
- CSE-MEM: A membrane potential-sensitive fluorescent dye is used to indirectly measure
   CFTR channel activity at the cell surface.
- Data Analysis: Dose-response curves are generated to determine EC50 values.

Transepithelial Clamp Circuit (TECC) Assay:

- Cell Culture: Human Bronchial Epithelial (HBE) cells from F508del homozygous donors are cultured on permeable supports to form a polarized monolayer.
- Compound Treatment: The monolayers are treated with correctors (GLPG2737 and/or GLPG2222) for 24 hours.
- Measurement: The Ussing chamber technique is employed to measure the short-circuit current (Isc), a direct measure of transepithelial ion transport.
- Activation: CFTR channels are activated by adding forskolin, and a potentiator is added to measure maximal CFTR-mediated current.

#### Signaling Pathway and Experimental Workflow:





Click to download full resolution via product page

F508del-CFTR processing and the mechanism of action of combination therapy.

## GLPG2737 in Autosomal Dominant Polycystic Kidney Disease (ADPKD): A Dual-Target Approach

In ADPKD, cyst growth is driven by cell proliferation and fluid secretion, processes that are stimulated by elevated intracellular cyclic AMP (cAMP) levels. **GLPG2737**, in this context, acts as a CFTR inhibitor, blocking the chloride channel responsible for fluid secretion into the cysts. The current standard of care for ADPKD is tolvaptan, a vasopressin V2 receptor antagonist that reduces cAMP production. The combination of **GLPG2737** and tolvaptan represents a dual-pronged attack on the cystogenic pathway, targeting both the production of cAMP and a key downstream effector of cAMP signaling.

Preclinical studies have demonstrated that the combination of **GLPG2737** and tolvaptan is more effective at inhibiting cyst growth than either agent alone, suggesting a synergistic or at least additive effect. For example, in vitro studies using human ADPKD kidney cells showed



that **GLPG2737** (10  $\mu$ M) and tolvaptan (10  $\mu$ M) individually inhibited forskolin-induced cyst growth by 40% and 29%, respectively, while their combination resulted in a 70% inhibition.[4][5] [6][7][8] In vivo studies in mouse models of ADPKD have corroborated these findings, showing that the combination therapy leads to greater reductions in kidney volume and improved kidney function markers compared to monotherapy.[4][5][6][7][8]

Quantitative Data: In Vitro and In Vivo Efficacy of GLPG2737 in Combination Therapy for ADPKD

| Model                         | Treatment<br>(Concentration/Dos<br>e)   | Endpoint                                                                                                           | Result                                            |
|-------------------------------|-----------------------------------------|--------------------------------------------------------------------------------------------------------------------|---------------------------------------------------|
| Human ADPKD<br>Kidney Cells   | GLPG2737 (10 μM)                        | Forskolin-induced cyst growth inhibition                                                                           | 40%                                               |
| Human ADPKD<br>Kidney Cells   | Tolvaptan (10 μM)                       | Forskolin-induced cyst growth inhibition                                                                           | 29%                                               |
| Human ADPKD<br>Kidney Cells   | GLPG2737 (10 μM) +<br>Tolvaptan (10 μM) | Forskolin-induced cyst growth inhibition                                                                           | 70%[4][5][6][7][8]                                |
| Metanephric Organ<br>Cultures | GLPG2737 (10 μM)                        | Cyst area reduction                                                                                                | 67%[5][6]                                         |
| Pkd1RC/RC Mouse<br>Model      | GLPG2737 +<br>Tolvaptan                 | Reduction in all<br>measured parameters<br>(projected cyst<br>volume, total kidney<br>volume, BUN, kidney<br>cAMP) | Significant improvement over monotherapy[4][5][6] |

## **Experimental Protocols:**

3D Cyst Culture Assay (Human ADPKD Cells):

• Cell Culture: Primary epithelial cells from human ADPKD kidneys are cultured in a 3D matrix (e.g., Matrigel) to form cysts.



- Compound Treatment: Cysts are pre-incubated with GLPG2737, tolvaptan, or their combination for a specified period.
- Cyst Growth Induction: Cyst growth is stimulated with a cAMP-elevating agent like forskolin.
- Analysis: Cyst size and number are quantified using microscopy and image analysis software. The percentage of cyst growth inhibition is calculated relative to vehicle-treated controls.

Metanephric Organ Culture (MOC) Assay:

- Organ Culture: Embryonic kidneys are dissected from mice and cultured at an air-liquid interface.
- Compound Treatment: The organ cultures are treated with GLPG2737.
- Cyst Induction: Cyst formation is induced by adding a cAMP analog (e.g., 8-bromo-cAMP) to the culture medium.
- Analysis: The cyst area and number of cysts per organ are measured after a defined culture period (e.g., 6 days).

In Vivo ADPKD Mouse Models (e.g., Pkd1RC/RC):

- Animal Model: A genetically engineered mouse model that develops polycystic kidney disease (e.g., Pkd1RC/RC) is used.
- Treatment Regimen: Mice are administered vehicle, GLPG2737, tolvaptan, or the combination of GLPG2737 and tolvaptan daily for a specified duration.
- Efficacy Assessment: At the end of the treatment period, various parameters are measured, including:
  - Total kidney volume (normalized to tibia length).
  - Projected cyst volume (histological analysis).
  - Blood Urea Nitrogen (BUN) as a marker of kidney function.



Kidney cAMP levels.

### **Signaling Pathway and Experimental Workflow:**



Click to download full resolution via product page

cAMP signaling pathway in ADPKD and the inhibitory effects of tolvaptan and GLPG2737.

#### Conclusion

The available preclinical and clinical data suggest that **GLPG2737** holds significant promise in combination therapies for both Cystic Fibrosis and Autosomal Dominant Polycystic Kidney Disease. In CF, its synergistic or additive effects with other CFTR modulators could lead to more effective rescue of the F508del-CFTR protein. In ADPKD, its complementary mechanism of action to the current standard of care, tolvaptan, offers a potentially more potent strategy to inhibit cyst growth. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of **GLPG2737** in these debilitating diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. GLPG2737 in lumacaftor/ivacaftor-treated CF subjects homozygous for the F508del mutation: A randomized phase 2A trial (PELICAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 5. Lumacaftor alone and combined with ivacaftor: preclinical and clinical trial experience of F508del CFTR correction PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLPG2737, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLPG2737, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Potential of GLPG2737 in Combination Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570882#synergistic-versus-additive-effects-of-glpg2737-in-combination-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com